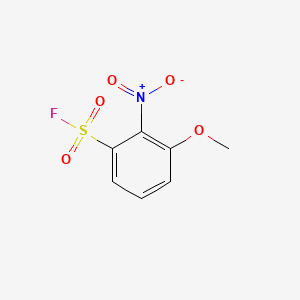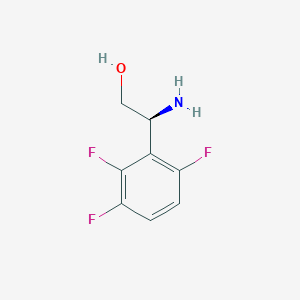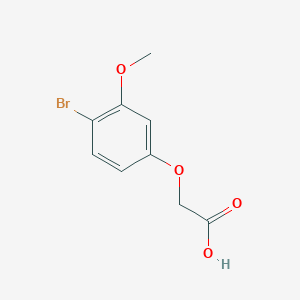
2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a triazole ring, making it a valuable compound in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazole derivative with an epoxide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride has numerous applications in scientific research:
作用机制
The mechanism of action of 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can mimic natural substrates, allowing the compound to inhibit or activate certain enzymes and pathways. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar structure but different positional isomer.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Contains a triazole ring but attached to a benzene ring.
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with different functional groups.
Uniqueness
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride is unique due to its specific triazole ring position and the presence of both hydroxyl and carboxyl groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C5H8ClN3O3 |
|---|---|
分子量 |
193.59 g/mol |
IUPAC 名称 |
2-hydroxy-3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O3.ClH/c9-4(5(10)11)1-8-2-6-7-3-8;/h2-4,9H,1H2,(H,10,11);1H |
InChI 键 |
KUQGHQVTKYRTJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=CN1CC(C(=O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


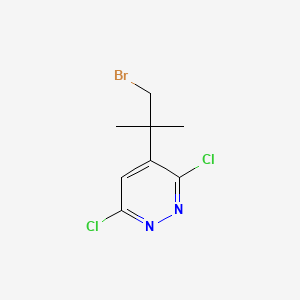
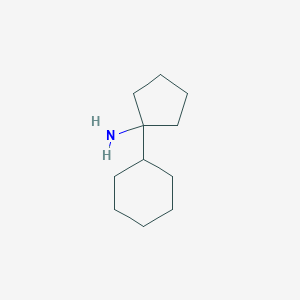
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

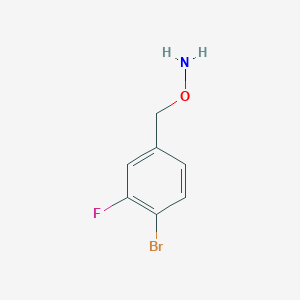
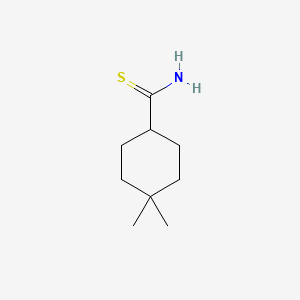
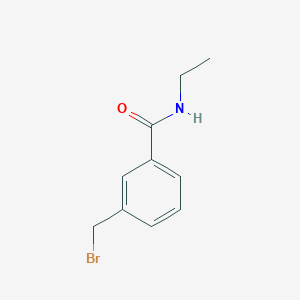
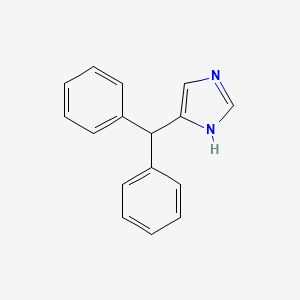
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
